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Compound of Interest

Compound Name: 1-(Cyclohexylmethyl)piperazine

Cat. No.: B1349345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(Cyclohexylmethyl)piperazine. Due to the limited availability of published

experimental spectra, this document presents predicted spectroscopic data obtained from

computational models. These predictions are intended to serve as a reference for the

identification and characterization of this compound. Detailed, generalized experimental

protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data are also provided to guide researchers in their own analytical work.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-
(Cyclohexylmethyl)piperazine. These values were generated using computational algorithms

and should be considered as estimates. Experimental verification is recommended for

confirmation.

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.65 Multiplet 4H

Piperazine ring

protons (positions 3 &

5)

~2.40 Multiplet 4H

Piperazine ring

protons (positions 2 &

6)

~2.15 Doublet 2H
Methylene bridge

protons (-CH₂-)

~1.70 Multiplet 5H
Cyclohexyl ring

protons

~1.20 Multiplet 6H
Cyclohexyl ring

protons

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

~65.0 Methylene bridge carbon (-CH₂-)

~55.0 Piperazine ring carbons (positions 2 & 6)

~46.0 Piperazine ring carbons (positions 3 & 5)

~38.0 Cyclohexyl ring carbon (position 1)

~31.0 Cyclohexyl ring carbons

~26.5 Cyclohexyl ring carbon

~26.0 Cyclohexyl ring carbons

Predicted in CDCl₃ at 100 MHz.
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Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2920 Strong
C-H stretch (cyclohexyl &

methylene)

~2850 Strong
C-H stretch (cyclohexyl &

methylene)

~1450 Medium C-H bend (scissoring)

~1200-1000 Medium-Strong C-N stretch

Predicted for a liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

182.18 100 [M]⁺ (Molecular Ion)

99.10 ~80 [C₆H₁₁N₂]⁺

83.08 ~60
[C₆H₁₁]⁺ (Cyclohexylmethyl

cation)

81.07 ~50 [C₆H₉]⁺

Predicted using Electron Ionization (EI).

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters and sample preparation may need to be optimized for specific equipment and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
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Dissolve 5-10 mg of 1-(Cyclohexylmethyl)piperazine in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

Referencing: Calibrate the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

3. ¹³C NMR Acquisition:

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
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Referencing: Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
1. Sample Preparation:

As 1-(Cyclohexylmethyl)piperazine is a liquid at room temperature, a neat spectrum can

be obtained.

Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide

(KBr) salt plates to form a thin film.

2. Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty salt plates should be acquired prior

to the sample scan.

Mass Spectrometry (MS)
1. Sample Introduction:

Introduce a dilute solution of 1-(Cyclohexylmethyl)piperazine in a volatile organic solvent

(e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

2. Ionization:

Method: Electron Ionization (EI).

Electron Energy: 70 eV.
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3. Mass Analysis:

Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Mass Range: Scan from m/z 40 to 300.

4. Data Acquisition:

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and

major fragment peaks.

Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic analysis of 1-(Cyclohexylmethyl)piperazine.
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Workflow for Synthesis and Analysis of 1-(Cyclohexylmethyl)piperazine
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 1-
(Cyclohexylmethyl)piperazine: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1349345#spectroscopic-data-nmr-ir-ms-
for-1-cyclohexylmethyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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